molecular formula C10H8Cl2N2S B3001490 5-[(3,5-Dichlorophenyl)methyl]-1,3-thiazol-2-amine CAS No. 306321-16-4

5-[(3,5-Dichlorophenyl)methyl]-1,3-thiazol-2-amine

Cat. No.: B3001490
CAS No.: 306321-16-4
M. Wt: 259.15
InChI Key: ZHJOMPVZQHLJTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3,5-Dichlorophenyl)methyl]-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C10H8Cl2N2S and its molecular weight is 259.15. The purity is usually 95%.
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Scientific Research Applications

1. Anti-Inflammatory Activity

5-[(3,5-Dichlorophenyl)methyl]-1,3-thiazol-2-amine derivatives have shown potential in anti-inflammatory activity, particularly as inhibitors of 5-lipoxygenase (LOX), a key enzyme in leukotriene synthesis linked to inflammatory diseases such as asthma and rheumatoid arthritis. For instance, a study by Suh et al. (2012) synthesized and tested various 1,3-thiazole-2-amine derivatives, revealing significant anti-inflammatory properties in certain compounds, highlighting their therapeutic potential in inflammation-related conditions (Suh, Yum, Cheon, & Cho, 2012).

2. Antimalarial Activity

Research has also explored the antimalarial properties of thiadiazole derivatives. Faslager et al. (1973) conducted a study synthesizing thiadiazoles, including structures similar to this compound, and evaluated their antimalarial activity. The results demonstrated noteworthy antimalarial effects, suggesting a potential application of these compounds in treating malaria (Faslager, Johnson, & Werbel, 1973).

3. Antimicrobial and Antibacterial Activities

Compounds with a structure similar to this compound have been synthesized and tested for antimicrobial activities. For example, a study by Bektaş et al. (2007) synthesized triazole derivatives and assessed their antimicrobial properties, showing good to moderate activity against various microorganisms. This indicates the potential utility of similar compounds in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

4. Corrosion Inhibition

The use of thiazole and thiadiazole derivatives in corrosion inhibition has been a focus of research as well. Kaya et al. (2016) conducted a study using density functional theory and molecular dynamics simulations to predict the corrosion inhibition performances of various thiazole derivatives on iron metal. Their findings suggest that these compounds, including those structurally related to this compound, could be effective in protecting metals against corrosion (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016).

Mechanism of Action

The mechanism of action of “5-[(3,5-Dichlorophenyl)methyl]-1,3-thiazol-2-amine” is not well-documented in the literature .

Safety and Hazards

The safety and hazards associated with “5-[(3,5-Dichlorophenyl)methyl]-1,3-thiazol-2-amine” are not well-documented in the literature .

Properties

IUPAC Name

5-[(3,5-dichlorophenyl)methyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2S/c11-7-1-6(2-8(12)4-7)3-9-5-14-10(13)15-9/h1-2,4-5H,3H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHJOMPVZQHLJTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)CC2=CN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.